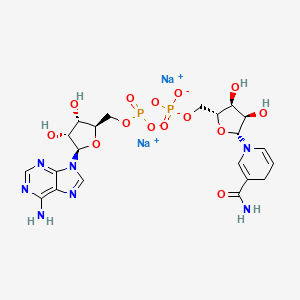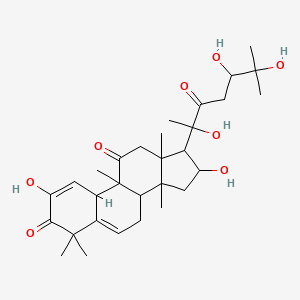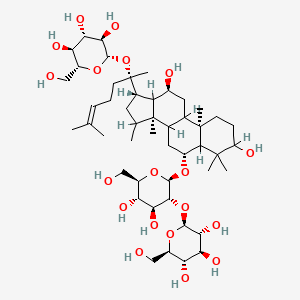![molecular formula C14H9FN2O B1649449 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- CAS No. 100108-78-9](/img/structure/B1649449.png)
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group attached to an iminoindole core, which contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- typically involves the reaction of 2-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-fluorophenyl)imino-1H-indol-2-one
- 3-(2-chlorophenyl)imino-1H-indol-2-one
- 3-(2-bromophenyl)imino-1H-indol-2-one
Uniqueness
2H-Indol-2-one, 3-[(2-fluorophenyl)imino]-1,3-dihydro- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
100108-78-9 |
|---|---|
Formule moléculaire |
C14H9FN2O |
Poids moléculaire |
240.23 |
Nom IUPAC |
3-(2-fluorophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H9FN2O/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(13)18/h1-8H,(H,16,17,18) |
Clé InChI |
IOYBXOWARYWTAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3F)C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















